molecular formula C9H13N3O2 B1501606 2-Amino-6-isobutylpyrimidine-4-carboxylic acid CAS No. 938458-90-3

2-Amino-6-isobutylpyrimidine-4-carboxylic acid

Cat. No.: B1501606
CAS No.: 938458-90-3
M. Wt: 195.22 g/mol
InChI Key: WHKPTEJDEXIZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-isobutylpyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C9H13N3O2. It is a solid substance and is not intended for human or veterinary use, but rather for research purposes.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(O)C1=NC(N)=NC(CC(C)C)=C1 . The InChI representation is 1S/C9H13N3O2/c1-5(2)3-6-4-7(8(13)14)12-9(10)11-6/h4-5H,3H2,1-2H3,(H,13,14)(H2,10,11,12) .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 195.22 g/mol.

Scientific Research Applications

Synthesis of Complex Molecules

2-Amino-6-isobutylpyrimidine-4-carboxylic acid serves as a key building block in the synthesis of complex molecules, including analogs of tetrahydrofolic acid and peptide analogues. For instance, its derivatives have been evaluated for their inhibitory effects on enzymes like dihydrofolic reductase, underscoring its utility in studying enzyme interactions and mechanisms (Baker & Jordaan, 1965; Bissyris et al., 2005).

Material Science and Biochemistry

In material science and biochemistry, derivatives of this compound, such as the nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid, have shown effectiveness as inducers in peptides and as probes in electron spin resonance, highlighting its applicability in advanced biochemical studies and material characterization (Toniolo, Crisma, & Formaggio, 1998).

Chemical Synthesis and Molecular Dynamics

This compound is also central to the development of novel synthetic routes and the exploration of molecular dynamics. For example, it has been used in the synthesis of mono- and bis(fluoroalkyl)pyrimidines, showcasing its versatility in creating valuable scaffolds for medicinal and agrochemical research (Schmitt et al., 2017). Furthermore, its analogs have been instrumental in studying corrosion inhibition effects of amino acids, illustrating its potential in materials science and engineering (Kaya et al., 2016).

Safety and Hazards

The safety data sheet (SDS) for 2-Amino-6-isobutylpyrimidine-4-carboxylic acid can be found online . It is classified as non-combustible, acute toxic Cat.3, and as a toxic hazardous material causing chronic effects .

Properties

IUPAC Name

2-amino-6-(2-methylpropyl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-5(2)3-6-4-7(8(13)14)12-9(10)11-6/h4-5H,3H2,1-2H3,(H,13,14)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKPTEJDEXIZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650811
Record name 2-Amino-6-(2-methylpropyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938458-90-3
Record name 2-Amino-6-(2-methylpropyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-isobutylpyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-6-isobutylpyrimidine-4-carboxylic acid
Reactant of Route 3
2-Amino-6-isobutylpyrimidine-4-carboxylic acid
Reactant of Route 4
2-Amino-6-isobutylpyrimidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-6-isobutylpyrimidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-6-isobutylpyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.